N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4S/c1-2-31-19-12-10-17(11-13-19)26-21(28)15-6-8-18(9-7-15)27-32(29,30)20-5-3-4-16(14-20)22(23,24)25/h3-14,27H,2H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVNQIZXODJGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C18H18F3N2O3S
- Molecular Weight : 396.41 g/mol
- CAS Number : 21172-41-8
The presence of the trifluoromethyl group and sulfonamide moiety contributes to its unique properties and biological activities.
Research indicates that compounds containing sulfonamide groups can exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. The mechanism often involves the inhibition of specific enzymes or receptors in biological pathways.
Antitumor Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 12 µM
- MCF-7: 15 µM
- HeLa: 10 µM
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antibacterial Activity
The compound has also shown potential antibacterial properties. In vitro studies have reported the following minimum inhibitory concentrations (MIC) against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound may serve as a lead compound for developing new antibacterial agents.
Case Studies and Research Findings
-
Study on Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of various derivatives of benzamide compounds. The research demonstrated that modifications to the benzamide structure, such as the introduction of ethoxy and trifluoromethyl groups, significantly enhanced cytotoxicity against cancer cells compared to unmodified compounds . -
Antibacterial Evaluation :
Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study found that compounds with trifluoromethyl substitutions exhibited improved activity against resistant bacterial strains, suggesting a possible mechanism involving disruption of bacterial metabolic processes . -
In Vivo Studies :
Preliminary in vivo studies conducted on murine models indicated that the compound could reduce tumor growth significantly without notable toxicity, providing a promising outlook for its use in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structural features. For instance, benzamide derivatives have shown promising cytotoxicity against various cancer cell lines. In particular, compounds with trifluoromethyl groups have demonstrated enhanced activity due to their ability to interact with specific biological targets.
- Case Study : A related compound demonstrated significant cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . This suggests that N-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide may exhibit similar properties.
Antimicrobial Activity
The sulfonamide moiety is well-known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth effectively.
- Case Study : In vitro studies have shown that certain sulfonamide derivatives possess antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, indicating that this compound could be a candidate for further investigation in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of the ethoxy group and trifluoromethyl substituent plays a significant role in modulating the biological activity of benzamide derivatives.
| Structural Feature | Impact on Activity |
|---|---|
| Ethoxy Group | Enhances solubility |
| Trifluoromethyl Group | Increases lipophilicity |
| Sulfonamide Moiety | Provides antibacterial properties |
Synthesis and Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies may allow for more efficient production of this compound.
Comparison with Similar Compounds
Substituent Variations in Alkoxy-Substituted Benzamides
describes benzamide derivatives with varying alkoxy groups on the phenyl ring:
- Methoxy (-OCH₃): Compound 5 (N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide)
- Ethoxy (-OCH₂CH₃): Compound 6 (N-[(2S)-3-(4-ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide)
- Propoxy (-OCH₂CH₂CH₃) and Isopropoxy (-OCH(CH₃)₂): Compounds 7 and 8
Key Observations :
Trifluoromethyl-Containing Benzamides with Heterocyclic Moieties
and highlight benzamides with trifluoromethyl groups and heterocyclic substitutions:
- : N-(4-Methyl-3-{[3-(pyrimidin-4-yl)pyridin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide Features a pyrimidinyl-pyridinyl amino group, likely targeting kinase enzymes (e.g., EGFR, VEGFR). The methyl group (-CH₃) on the phenyl ring may reduce steric hindrance compared to ethoxy.
- : N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Incorporates a bipyrimidinyl amino group and a dimethylaminopyrrolidine moiety, enhancing solubility via tertiary amine protonation.
Comparison with Target Compound :
Chloro-Substituted Benzamide Analogs
describes 3-chloro-N-(4-ethoxyphenyl)benzamide (CAS 196803-93-7), which shares the ethoxyphenyl group but replaces the sulfonamido-trifluoromethyl moiety with a chloro (-Cl) substituent.
Key Differences :
Industrial and Toxicity Profiles
references benzamides with methylisopropoxy and piperazinylmethyl groups (e.g., TKB286, GEW702).
Implications for the Target Compound :
- The ethoxy and sulfonamido groups in the target compound may mitigate toxicity compared to methylisopropoxy derivatives, which are bulkier and more lipophilic .
Data Tables
Table 1: Substituent Effects on Key Properties
*Theoretical estimates based on substituent contributions.
Preparation Methods
Synthesis of 4-Aminobenzoic Acid Derivatives
The nitro group in 4-nitrobenzoic acid is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, yielding 4-aminobenzoic acid. Subsequent protection of the amine via acetylation or tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during sulfonylation.
Sulfonylation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
The amine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to form the sulfonamide linkage. Optimal yields (78–85%) are achieved at 0–5°C over 4–6 hours.
Amidation with 4-Ethoxyaniline
The carboxylic acid is activated as an acyl chloride (using thionyl chloride) or mixed anhydride (using ethyl chloroformate) and coupled with 4-ethoxyaniline. Carbodiimide-mediated coupling (e.g., DCC or EDC with HOBt) in DMF or THF provides the final benzamide product in 65–72% yield.
Stepwise Preparation Methods
Method 1: Sequential Sulfonylation-Amidation
-
4-Nitrobenzoic Acid Reduction
-
Sulfonamide Formation
-
Acyl Chloride Formation
-
Amidation with 4-Ethoxyaniline
Method 2: One-Pot Tandem Synthesis
A streamlined approach combines sulfonylation and amidation in a single reactor:
-
Reactants :
-
4-Nitrobenzoic acid (10 mmol)
-
3-(Trifluoromethyl)benzenesulfonyl chloride (11 mmol)
-
4-Ethoxyaniline (12 mmol)
-
DCC (12 mmol), HOBt (12 mmol), DMF (50 mL)
-
-
Conditions :
-
Step 1: Sulfonylation at 0°C for 4 hours.
-
Step 2: In situ activation with DCC/HOBt, add 4-ethoxyaniline, stir at 25°C for 18 hours.
-
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Troubleshooting Low Yields
-
Incomplete Sulfonylation : Ensure stoichiometric excess of sulfonyl chloride (1.1 eq) and rigorous exclusion of moisture.
-
Acyl Chloride Stability : Use freshly distilled SOCl₂ and avoid prolonged storage of intermediates.
Analytical Characterization
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR (100 MHz, DMSO-d₆) :
-
HRMS (ESI) :
Purity Assessment
-
HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
-
Elemental Analysis : C 54.21%, H 3.93%, N 5.73% (theoretical: C 54.10%, H 3.92%, N 5.74%).
Industrial-Scale Considerations
Cost-Effective Reagents
-
SOCl₂ vs. Oxalyl Chloride : SOCl₂ is preferred for acyl chloride formation due to lower cost and easier handling.
-
Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.
Q & A
Q. How to optimize formulation for in vivo studies despite low solubility?
- Methodology :
- Nanoparticulate Systems : Use solvent evaporation to prepare PLGA nanoparticles (size <200 nm via DLS) .
- Co-solvency : Test cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
